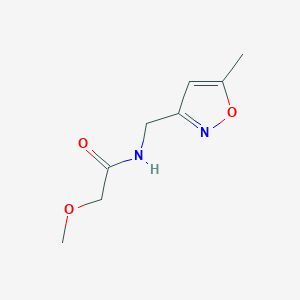

2-methoxy-N-((5-methylisoxazol-3-yl)methyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

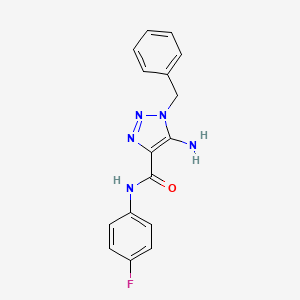

“2-methoxy-N-((5-methylisoxazol-3-yl)methyl)acetamide” is a chemical compound with the molecular formula C8H12N2O3. It is a derivative of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .

Molecular Structure Analysis

The molecular structure of “2-methoxy-N-((5-methylisoxazol-3-yl)methyl)acetamide” is characterized by the presence of an isoxazole ring, a methoxy group, and an acetamide group. The supramolecular architectures of amide-containing compounds like this are highly dependent on the side-chain substituents .科学的研究の応用

Metabolic Pathways and Herbicide Metabolism

Acetochlor, alachlor, butachlor, and metolachlor are pre-emergent herbicides used in agriculture, with structures related to chloroacetamide herbicides. Studies on their metabolism have indicated complex pathways leading to carcinogenic compounds in rats, involving cytochrome P450 enzymes such as CYP3A4 and CYP2B6 in human and rat liver microsomes. These findings suggest potential environmental and health implications of these herbicides' use and the role of metabolic activation in their carcinogenicity (Coleman et al., 2000).

Pharmacological Development and Neuroprotection

Isoxazole amino acids, including compounds related to the isoxazole ring present in 2-methoxy-N-((5-methylisoxazol-3-yl)methyl)acetamide, have been explored for their potential as excitatory amino acid (EAA) receptor antagonists. These developments aim at neuroprotective agents, highlighting the isoxazole ring's significance in medicinal chemistry for treating neurological conditions (Krogsgaard‐Larsen et al., 1991).

Hypoglycemic Activity

The synthesis of novel compounds incorporating the isoxazole ring, similar to 2-methoxy-N-((5-methylisoxazol-3-yl)methyl)acetamide, has demonstrated significant hypoglycemic activity in animal models. This research points to potential applications in diabetes treatment, emphasizing the need for further exploration of these compounds' therapeutic benefits (Nikaljea et al., 2012).

Fungicidal Activity

A study on 2-methoxyimino-1,2,3-thiadiazole-5-acetamide derivatives, which share structural similarities with 2-methoxy-N-((5-methylisoxazol-3-yl)methyl)acetamide, revealed fungicidal properties. This research underscores the potential agricultural applications of these compounds in controlling fungal infections (Dong et al., 2008).

作用機序

Target of Action

The primary target of 2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide is the RET (c-RET) protein . This protein is a receptor tyrosine kinase, which plays a crucial role in cell survival, proliferation, and migration .

Mode of Action

2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide acts as a highly efficient and selective inhibitor of the RET protein . It has been shown to inhibit RET with an IC50 value of approximately 0.4 nM . The compound can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of cells with RET mutations than other multi-kinase inhibitors .

Biochemical Pathways

The compound’s action on the RET protein affects various biochemical pathways. RET is involved in several signaling pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways . These pathways play critical roles in cell growth, survival, and differentiation . Therefore, inhibition of RET can lead to changes in these pathways, potentially leading to the suppression of tumor growth .

Pharmacokinetics

It is known that the compound is highly soluble in dmso This suggests that it may have good bioavailability

Result of Action

The inhibition of RET by 2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide can lead to the suppression of cell proliferation, particularly in cells with RET mutations . This could potentially result in the suppression of tumor growth in cancers driven by RET mutations .

Action Environment

The action of 2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other molecules in the environment, such as other drugs or proteins, could potentially affect the compound’s efficacy .

将来の方向性

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . These findings suggest that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds . This could provide a direction for future research in the development of clinically viable drugs using this information.

特性

IUPAC Name |

2-methoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-6-3-7(10-13-6)4-9-8(11)5-12-2/h3H,4-5H2,1-2H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETVJFIGFZCAJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CNC(=O)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(Z)-(2,4-dichlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2952640.png)

![5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2952641.png)

![2-Amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2952642.png)

![(E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2952646.png)

![3-benzyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952649.png)

![3-[3-(butylthio)-4-methyl-1H-1,2,4-triazol-5-ylidene]indole](/img/structure/B2952655.png)

![Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2952657.png)

![6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(pyridin-2-yl)bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2952659.png)

![8-(2-((4-butylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2952660.png)